4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene chemical structure and properties
4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene chemical structure and properties
An In-depth Technical Guide to 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene
Abstract: This document provides a comprehensive technical overview of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene (CAS No. 731802-21-4), a substituted aromatic ether. While specific experimental data for this compound is limited in public literature, this guide synthesizes available information and established chemical principles to detail its structure, properties, a robust synthesis protocol, and potential applications. As a functionalized derivative of carvacrol, this molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The presence of a terminal bromine atom provides a versatile reactive handle for further molecular elaboration. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Structure
4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is an aromatic compound characterized by a carvacrol core structure functionalized with a 2-bromoethoxy group via an ether linkage.
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IUPAC Name: 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene
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CAS Number: 731802-21-4
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Molecular Formula: C₁₂H₁₇BrO[1]
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Molecular Weight: 257.17 g/mol [1]
The structural arrangement of the molecule is depicted below.
Caption: Chemical structure of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.
Physicochemical Properties
Detailed experimental data for this specific compound are not widely published. The properties listed below are based on its chemical structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Weight | 257.17 g/mol | [1] |
| Molecular Formula | C₁₂H₁₇BrO | [1] |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Inferred |
| Boiling Point | Not experimentally determined. Expected to be >250 °C. | Inferred from similar structures. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | Inferred |
| Appearance | Likely a colorless to pale yellow oil. | Inferred |
Synthesis and Purification Protocol
The most logical and efficient synthesis of this compound is via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method involves the reaction of a phenoxide with an alkyl halide. The proposed protocol below utilizes the readily available phenol, carvacrol, and 1,2-dibromoethane.
Reaction Scheme: Carvacrol (4-hydroxy-2-methyl-1-(propan-2-yl)benzene) is deprotonated by a mild base to form a potassium phenoxide intermediate, which then acts as a nucleophile, attacking one of the carbon atoms in 1,2-dibromoethane in an Sₙ2 reaction.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Methodology
Materials:
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Carvacrol (4-hydroxy-2-methyl-1-(propan-2-yl)benzene)
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1,2-Dibromoethane
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Ethyl Acetate
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Sodium Hydroxide (NaOH)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carvacrol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
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Reagent Addition: While stirring, add 1,2-dibromoethane (3.0-5.0 eq.). Using a significant excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
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Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
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Liquid-Liquid Extraction: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash with 1M NaOH solution (to remove any unreacted carvacrol), followed by a wash with brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of hexanes and ethyl acetate, to isolate the pure 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene.
Causality and Experimental Choices:
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Base Selection: Potassium carbonate is a suitable base for this reaction; it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.[2][3][4]
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Solvent Choice: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.[4]
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Excess Dihalide: Using an excess of 1,2-dibromoethane favors the desired mono-alkylation product over the potential dimerization where a second molecule of carvacrol reacts with the product.
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Aqueous Wash: The NaOH wash is a critical purification step to remove the acidic starting material (unreacted carvacrol), simplifying the final chromatographic purification.
Spectral Data and Characterization (Predicted)
Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following are predicted spectral characteristics:
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¹H NMR Spectroscopy:
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Aromatic Protons: Expect 3 distinct signals in the aromatic region (~6.7-7.2 ppm).
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Isopropyl Group: A septet for the CH proton (~3.0-3.3 ppm) and a doublet for the two CH₃ groups (~1.2 ppm).
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Methyl Group: A singlet for the aromatic CH₃ group (~2.2 ppm).
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Bromoethoxy Group: Two triplets are expected. The methylene group adjacent to the oxygen (-O-CH₂-) would appear around 4.2 ppm, while the methylene group adjacent to the bromine (-CH₂-Br) would be further downfield, around 3.6 ppm.[5]
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¹³C NMR Spectroscopy: Expect 10-12 distinct signals corresponding to the unique carbon atoms in the molecule.
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Mass Spectrometry (MS):
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The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom.
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Expect two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity (approximately 1:1 ratio) at m/z values corresponding to the molecular weight (256 and 258, for ⁷⁹Br and ⁸¹Br isotopes, respectively).[6][7]
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Infrared (IR) Spectroscopy:
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C-H stretching (sp³): ~2850-3000 cm⁻¹
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C-H stretching (sp²): ~3000-3100 cm⁻¹
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C=C stretching (aromatic): ~1500-1600 cm⁻¹
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C-O-C stretching (ether): A strong band around 1250 cm⁻¹
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C-Br stretching: ~500-600 cm⁻¹
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Applications in Research and Drug Development
4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is primarily a synthetic intermediate or building block rather than an end-product. Its utility stems from the versatile reactivity of its functional groups.
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Synthetic Handle: The terminal alkyl bromide is an excellent electrophile and a good leaving group. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, azides, thiols, and cyanides. This allows for the facile introduction of diverse functional groups and the extension of the molecular scaffold.
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Linker Chemistry: The ethoxy portion can act as a short, flexible linker in the design of bivalent ligands or PROTACs, connecting a pharmacophore derived from the carvacrol core to another molecule of interest.
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Foundation for Analogs: Aromatic compounds are foundational in medicinal chemistry.[8] This molecule serves as a pre-functionalized scaffold for building libraries of carvacrol derivatives for screening against various biological targets.
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Role of Bromine in Drug Design: The incorporation of bromine into a potential drug candidate can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties.[9] While this compound itself is not a drug, it is a tool for introducing bromine into more complex structures. Derivatives of similar brominated phenols have been investigated for antibacterial and antiurease activities.[2][3][4]
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. The following guidance is based on structurally related bromoalkoxy benzenes and general laboratory safety principles.
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Hazard Classification (Anticipated):
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Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[11][14]
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[14][15]
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Storage:
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First Aid:
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11][12]
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If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][11][12]
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References
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- SAFETY D
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- 4-(2-bromoethoxy)-2-methyl-1-(propan-2-yl)benzene. ChemicalBook.
- Batool T, Rasool N, Gull Y, et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
- Rasool, N. et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
- Benzene, (2-bromoethoxy)-. NIST WebBook.
- A convenient method for the synthesis of (prop-2-ynyloxy)
- Spectral Data Analysis: A Comparative Guide for 1,3-Dibromo-2-(4-bromophenoxy)
- Benzene, (2-bromoethoxy)-. (2025). PubChem.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). BMC Chemistry.
- PMR spectroscopy is most useful method for detection. SlideShare.
- Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. (2023). Journal of Biochemical Technology.
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